molecular formula C14H22N2OS B256044 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide

Cat. No. B256044
M. Wt: 266.4 g/mol
InChI Key: SUAMDRFVCAFUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide, also known as BTCP, is a synthetic compound that belongs to the class of arylcyclohexylamines. It was first synthesized in the 1960s and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in the transmission of pain signals, and blocking its activity can result in a reduction in pain perception. N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide also acts on other neurotransmitter systems in the brain, including the dopamine and serotonin systems, which may contribute to its antidepressant and antipsychotic effects.
Biochemical and Physiological Effects
N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects, including a reduction in pain perception, a decrease in locomotor activity, and an increase in body temperature. It has also been shown to have an effect on the release of neurotransmitters in the brain, particularly dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide in lab experiments is its strong analgesic effects, which can be useful in studying pain perception and pain management. However, it is important to note that N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide has been shown to have a number of side effects, including sedation, ataxia, and respiratory depression, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide. One area of interest is its potential as an antidepressant and antipsychotic agent, and further studies are needed to better understand its mechanism of action in these contexts. Additionally, there is a need for further research on the safety and efficacy of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide in humans, particularly with regards to its potential as a pain management agent. Finally, there is a need for the development of new compounds based on the structure of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide, which may have improved therapeutic properties and fewer side effects.

Synthesis Methods

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 1,4-cyclohexadiene with dimethylamine, followed by the addition of thiophene-2-carboxylic acid. The resulting compound is then purified through recrystallization to obtain the final product.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to have strong analgesic effects in animal models, and has also been studied for its potential as an antidepressant and antipsychotic agent.

properties

Product Name

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide

Molecular Formula

C14H22N2OS

Molecular Weight

266.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H22N2OS/c1-16(2)14(8-4-3-5-9-14)11-15-13(17)12-7-6-10-18-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,15,17)

InChI Key

SUAMDRFVCAFUKV-UHFFFAOYSA-N

SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CS2

Canonical SMILES

CN(C)C1(CCCCC1)CNC(=O)C2=CC=CS2

Origin of Product

United States

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